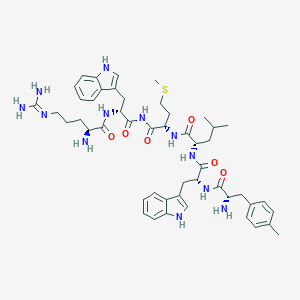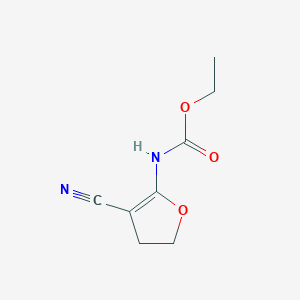
Ethyl (3-cyano-4,5-dihydrofuran-2-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (3-cyano-4,5-dihydrofuran-2-yl)carbamate, also known as EDC, is a chemical compound that has been widely used in scientific research. This compound is synthesized through a multi-step process that involves the reaction of cyanoacetamide with ethyl acetoacetate, followed by cyclization and carbamation. EDC has been found to have various biochemical and physiological effects, making it a valuable tool for researchers in the fields of pharmacology, biochemistry, and neuroscience.
Mécanisme D'action
The mechanism of action of Ethyl (3-cyano-4,5-dihydrofuran-2-yl)carbamate is not fully understood, but it is believed to act as an inhibitor of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition leads to an increase in the levels of acetylcholine in the brain, which can have various effects on neuronal activity.
Effets Biochimiques Et Physiologiques
Ethyl (3-cyano-4,5-dihydrofuran-2-yl)carbamate has been found to have various biochemical and physiological effects, including the inhibition of acetylcholinesterase, the modulation of GABAergic transmission, and the activation of nicotinic acetylcholine receptors. These effects have been shown to have implications for the treatment of various neurological and psychiatric disorders, such as Alzheimer's disease and schizophrenia.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Ethyl (3-cyano-4,5-dihydrofuran-2-yl)carbamate in lab experiments is its ability to selectively target acetylcholinesterase, making it a valuable tool for studying the effects of acetylcholine on neuronal activity. However, Ethyl (3-cyano-4,5-dihydrofuran-2-yl)carbamate also has some limitations, including its potential toxicity and the fact that it may interact with other enzymes and neurotransmitters, leading to unintended effects.
Orientations Futures
There are several future directions for research on Ethyl (3-cyano-4,5-dihydrofuran-2-yl)carbamate, including the development of more selective and potent inhibitors of acetylcholinesterase, the investigation of the effects of Ethyl (3-cyano-4,5-dihydrofuran-2-yl)carbamate on other neurotransmitter systems, and the exploration of its potential therapeutic applications in the treatment of neurological and psychiatric disorders. Additionally, further research is needed to better understand the mechanisms of action of Ethyl (3-cyano-4,5-dihydrofuran-2-yl)carbamate and its interactions with other compounds in the brain.
Méthodes De Synthèse
The synthesis of Ethyl (3-cyano-4,5-dihydrofuran-2-yl)carbamate involves several steps, starting with the reaction of cyanoacetamide with ethyl acetoacetate in the presence of a base catalyst. The resulting product is then subjected to cyclization using a strong acid, such as hydrochloric acid. Finally, the cyclized product is treated with phosgene to form the carbamate group, resulting in the formation of Ethyl (3-cyano-4,5-dihydrofuran-2-yl)carbamate.
Applications De Recherche Scientifique
Ethyl (3-cyano-4,5-dihydrofuran-2-yl)carbamate has been widely used in scientific research as a tool for studying the biochemical and physiological effects of various compounds. It has been found to be particularly useful in the fields of pharmacology and neuroscience, where it has been used to study the mechanisms of action of various drugs and neurotransmitters.
Propriétés
Numéro CAS |
133036-80-3 |
|---|---|
Nom du produit |
Ethyl (3-cyano-4,5-dihydrofuran-2-yl)carbamate |
Formule moléculaire |
C8H10N2O3 |
Poids moléculaire |
182.18 g/mol |
Nom IUPAC |
ethyl N-(4-cyano-2,3-dihydrofuran-5-yl)carbamate |
InChI |
InChI=1S/C8H10N2O3/c1-2-12-8(11)10-7-6(5-9)3-4-13-7/h2-4H2,1H3,(H,10,11) |
Clé InChI |
NVEUPDQDNSASIL-UHFFFAOYSA-N |
SMILES |
CCOC(=O)NC1=C(CCO1)C#N |
SMILES canonique |
CCOC(=O)NC1=C(CCO1)C#N |
Synonymes |
Carbamic acid, (3-cyano-4,5-dihydro-2-furanyl)-, ethyl ester (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



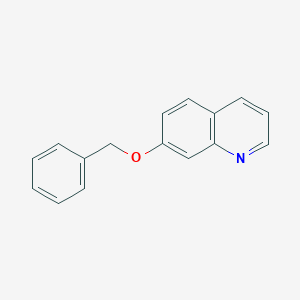
![(6R,7S)-Benzhydryl 7-amino-7-methoxy-3-(((1-methyl-1H-tetrazol-5-YL)thio)methyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B143903.png)
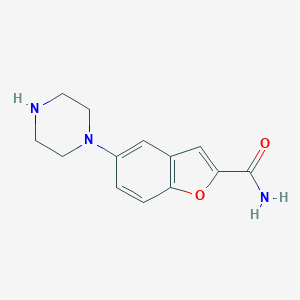
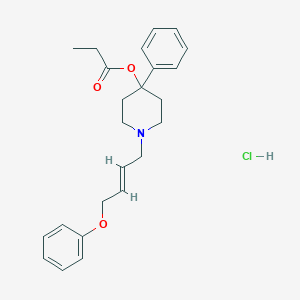
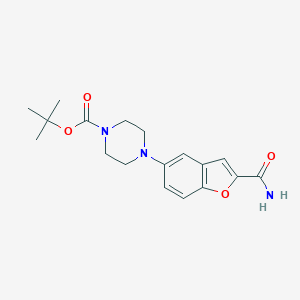
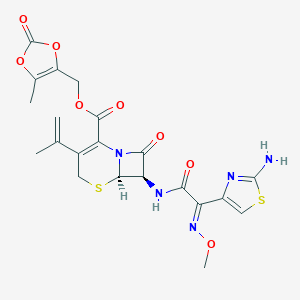
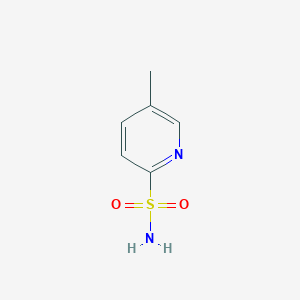

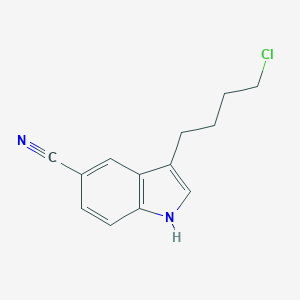
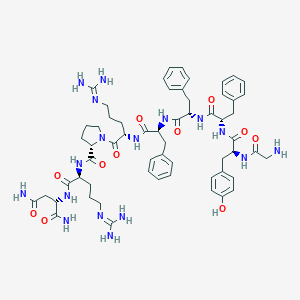
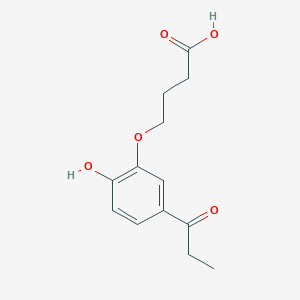
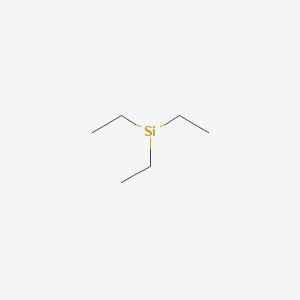
![9-Oxabicyclo[6.1.0]non-3-yne](/img/structure/B143926.png)
